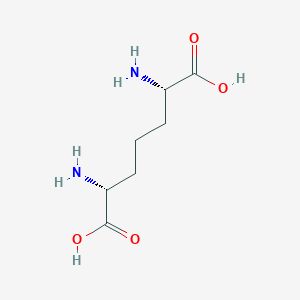

(2R,6S)-2,6-diaminoheptanedioic acid

Vue d'ensemble

Description

Acide meso-diaminopimélique : est un dérivé d'acide aminé naturellement présent qui joue un rôle crucial dans la biosynthèse des parois cellulaires bactériennes. Il est un composant clé de la couche de peptidoglycane dans les bactéries Gram-négatives et certaines bactéries Gram-positives. Ce composé est essentiel pour maintenir l'intégrité structurelle des parois cellulaires bactériennes en réticulant les chaînes de peptidoglycane, offrant ainsi une résistance à la pression osmotique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide meso-diaminopimélique peut être réalisée par différentes méthodes. Une approche courante implique la réduction stéréosélective d'acides aminés dérivés d'énones. Cette méthode comprend des étapes telles que le réarrangement d'Overman, l'hydrogénation d'alcène et la réduction de la trichloroacétamide . Une autre méthode implique la métathèse croisée de la vinylglycine dérivée de l'aldéhyde de Garner avec la glycine allylique protégée en présence du catalyseur de deuxième génération de Grubbs .

Méthodes de production industrielle : La production industrielle de l'acide meso-diaminopimélique implique généralement des procédés de fermentation microbienne. Corynebacterium glutamicum est souvent utilisé pour la production de ce composé en raison de sa capacité à synthétiser efficacement l'acide meso-diaminopimélique à partir de sources de carbone simples .

Analyse Des Réactions Chimiques

Types de réactions : L'acide meso-diaminopimélique subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Une réaction notable est la désamination oxydative catalysée par la déshydrogénase meso-diaminopimélate, qui convertit l'acide meso-diaminopimélique en acides 2-cétoniques .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de l'acide meso-diaminopimélique comprennent le catalyseur de deuxième génération de Grubbs pour la métathèse croisée et divers agents réducteurs pour la réduction stéréosélective .

Produits majeurs : Les produits majeurs formés à partir des réactions de l'acide meso-diaminopimélique comprennent ses dérivés tels que le N-acyl iE-DAP, qui sont de puissants agonistes de la réponse immunitaire médiée par NOD1 .

Applications de recherche scientifique

L'acide meso-diaminopimélique a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme bloc de construction pour la synthèse de divers peptides et peptidomimétiques.

Industrie : Il est utilisé dans la production de lysine, un acide aminé essentiel, par des procédés de fermentation microbienne.

Mécanisme d'action

Le mécanisme d'action de l'acide meso-diaminopimélique implique son rôle dans la biosynthèse des parois cellulaires bactériennes. Il agit comme un agent de réticulation dans la couche de peptidoglycane, fournissant l'intégrité structurelle à la paroi cellulaire bactérienne. L'enzyme diaminopimélate épimérase catalyse l'isomérisation du L,L-diaminopimélate en acide meso-diaminopimélique, qui est ensuite incorporé dans la structure du peptidoglycane .

Applications De Recherche Scientifique

Biochemical Significance

(2R,6S)-2,6-diaminoheptanedioic acid is a crucial component of bacterial peptidoglycan, which is essential for the structural integrity of bacterial cell walls. Its presence is vital in the biosynthesis of lysine, an important amino acid for various biological processes.

Role in Bacterial Cell Wall Synthesis

The compound serves as a precursor in the synthesis of peptidoglycan layers in Gram-negative bacteria. It is involved in several enzymatic reactions:

- Diaminopimelate Epimerase : Converts LL-2,6-diaminopimelate to meso-2,6-diaminopimelate.

- Succinyl-Diaminopimelate Desuccinylase : Catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid to produce meso-diaminopimelic acid.

These reactions are critical for maintaining bacterial cell wall integrity and function.

Pharmaceutical Applications

The compound has potential applications in drug development due to its role in bacterial metabolism and cell wall synthesis. It can be targeted to develop antibiotics that inhibit bacterial growth by disrupting peptidoglycan synthesis.

Case Study: Antibiotic Development

A recent study explored the synthesis of new antibiotics targeting enzymes involved in the biosynthesis of this compound. By inhibiting these enzymes, researchers aim to create effective treatments against antibiotic-resistant bacteria. The study successfully demonstrated that derivatives of this compound could inhibit bacterial growth in vitro.

Material Science Applications

This compound is being investigated for its potential use in creating biodegradable polymers. Its structural properties allow it to act as a building block for polyamides and other polymeric materials.

Mécanisme D'action

The mechanism of action of meso-Diaminopimelic acid involves its role in the biosynthesis of bacterial cell walls. It acts as a cross-linking agent in the peptidoglycan layer, providing structural integrity to the bacterial cell wall. The enzyme diaminopimelate epimerase catalyzes the isomerization of L,L-diaminopimelate to meso-Diaminopimelic acid, which is then incorporated into the peptidoglycan structure .

Comparaison Avec Des Composés Similaires

Composés similaires :

Acide L,L-diaminopimélique : Un précurseur dans la biosynthèse de l'acide meso-diaminopimélique et de la lysine.

Lysine : Un acide aminé essentiel dérivé de l'acide meso-diaminopimélique par décarboxylation.

N-acyl iE-DAP : Un dérivé de l'acide meso-diaminopimélique qui agit comme un puissant agoniste de NOD1.

Unicité : L'acide meso-diaminopimélique est unique en raison de son rôle spécifique dans la biosynthèse des parois cellulaires bactériennes et de sa capacité à activer le récepteur immunitaire inné NOD1. Ses caractéristiques structurelles lui permettent de fonctionner comme un agent de réticulation dans la couche de peptidoglycane, ce qui n'est pas observé dans ses composés similaires .

Activité Biologique

(2R,6S)-2,6-Diaminoheptanedioic acid, commonly known as diaminopimelic acid (DAP), is a crucial compound in the biosynthesis of lysine and an essential component of bacterial cell walls. This article explores its biological activity, enzymatic functions, and implications in various biological systems.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 190.1971 g/mol

- InChI Key : GMKMEZVLHJARHF-SYDPRGILSA-N

Role in Bacterial Cell Walls

This compound is a key component of peptidoglycan in bacterial cell walls. It plays a significant role in maintaining cell structure and integrity. The meso form of DAP is particularly important as it is involved in the synthesis of lysine via the diaminopimelate pathway, which is unique to bacteria and some plants.

Enzymatic Reactions

The compound participates in several enzymatic reactions:

-

Diaminopimelate Decarboxylase

- Reaction : Meso-2,6-diaminoheptanedioate → L-lysine + CO

- Gene Name : lysA

- Molecular Weight : 45.5 kDa

-

Diaminopimelate Epimerase

- Reaction : LL-2,6-diaminoheptanedioate → meso-diaminoheptanedioate

- Gene Name : dapF

- Molecular Weight : 30.3 kDa

-

Succinyl-diaminopimelate Desuccinylase

- Reaction : N-succinyl-L,L-diaminopimelic acid → succinate + LL-2,6-diaminoheptanedioate

- Gene Name : dapE

- Molecular Weight : 41.1 kDa

| Enzyme | Reaction | Gene Name | Molecular Weight |

|---|---|---|---|

| Diaminopimelate Decarboxylase | Meso-2,6-diaminoheptanedioate → L-lysine + CO₂ | lysA | 45.5 kDa |

| Diaminopimelate Epimerase | LL-2,6-diaminoheptanedioate → meso-diaminoheptanedioate | dapF | 30.3 kDa |

| Succinyl-diaminopimelate Desuccinylase | N-succinyl-L,L-diaminopimelic acid → succinate + LL-2,6-diaminoheptanedioate | dapE | 41.1 kDa |

Case Studies and Research Findings

-

Antibacterial Activity

Research has shown that DAP derivatives exhibit antibacterial properties against various pathogens. For instance, studies on endophytic actinobacteria demonstrated that extracts containing DAP showed significant activity against pathogenic microbial strains and cancer cell lines . -

Biosynthetic Pathways

The biosynthetic pathway of DAP has been extensively studied, revealing its synthesis from pyruvate in bacteria . This pathway is critical for understanding antibiotic resistance mechanisms as well since DAP is a precursor for lysine synthesis. -

Metabolic Role

In metabolic studies, DAP has been identified as a metabolite that plays a role in the nitrogen cycle within ecosystems . Its presence in human urine indicates its breakdown from gut microbiota, highlighting its significance in human health and disease.

Propriétés

IUPAC Name |

(2S,6R)-2,6-diaminoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKMEZVLHJARHF-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Diaminopimelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

922-54-3 | |

| Record name | Diaminopimelic acid, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIAMINOPIMELIC ACID, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5KRL7N7GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.